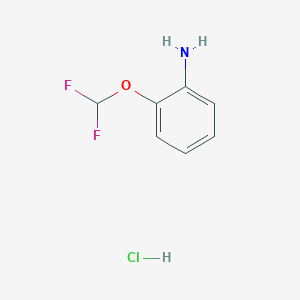

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

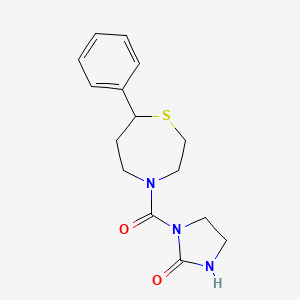

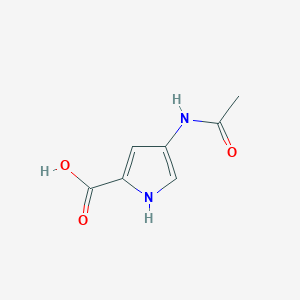

This compound is a type of sulfonamide, which is a functional group characterized by the presence of a sulfonyl functional group attached to an amine group. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a sulfonyl group, and a difluorobenzenesulfonamide group. The exact structure would need to be determined through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

Sulfonamides, including this compound, can undergo various chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, reacting with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include properties such as melting point, boiling point, solubility in different solvents, and its acidity or basicity .Wissenschaftliche Forschungsanwendungen

Synthesis and Pro-apoptotic Effects

The compound bearing a sulfonamide fragment has shown potential in inducing pro-apoptotic effects in cancer cells. Research indicates that such compounds can significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes through the activation of p38 and ERK phosphorylation pathways. This suggests a possible application in cancer therapy by targeting cell death mechanisms in tumor cells (Cumaoğlu et al., 2015).

Diels–Alder Reactions in Synthesis

Another application involves the use of sulfonamide derivatives in chemical synthesis, particularly in Diels–Alder reactions. These reactions are crucial for constructing complex organic compounds, including quinoline and tetrahydroquinoline derivatives, which are important in pharmaceutical chemistry for their broad range of biological activities (Consonni et al., 1996).

Vasodilatory Activity

Research into N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives has uncovered their vasodilatory action, showing promise for cardiovascular drug development. Such compounds have been evaluated for their potential in increasing arterial blood flow, suggesting their use in treating conditions requiring vasodilation (Morikawa et al., 1989).

Inhibition of Protein Kinases

Isoquinolinesulfonamides have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This discovery opens avenues for the development of new therapeutic agents targeting a variety of diseases, including cancer and neurological disorders, where dysregulated kinase activity is a common feature (Hidaka et al., 1984).

Anticancer and Anti-HIV Evaluation

Compounds synthesized from sulfonamide derivatives have been evaluated for their in vitro anticancer and anti-HIV activities. This research contributes to the ongoing search for more effective treatments for cancer and HIV, highlighting the compound's potential as a basis for developing new therapeutic drugs (Pomarnacka & Kornicka, 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2O4S2/c1-2-26(22,23)21-9-3-4-12-10-14(6-8-16(12)21)20-27(24,25)17-11-13(18)5-7-15(17)19/h5-8,10-11,20H,2-4,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHYOHYWSAYQSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,8-dimethyl-2-(propylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2774208.png)

![3-chloro-N-[4-(trifluoromethoxy)phenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2774209.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2774218.png)

![N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide](/img/structure/B2774219.png)

![2-[(4-Methyl-2-nitroanilino)methylene]malononitrile](/img/structure/B2774220.png)

![Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2774222.png)